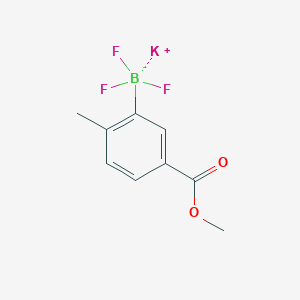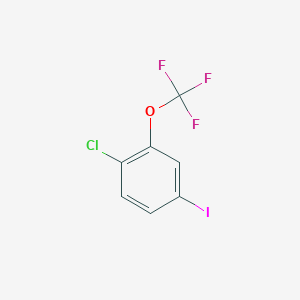
mono-Trifluoroethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-trifluoroethyl maleate is an organic compound with the chemical formula C2H2F3O2 and is a derivative of trifluoroacetic acid. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. The compound has a variety of applications in scientific research, including in synthesis and in the study of biochemical and physiological effects.
Mechanism of Action
Mono-trifluoroethyl maleate acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrate molecules and preventing the reaction from occurring. Mono-trifluoroethyl maleate also acts as an inhibitor of proteases and lipases, preventing the breakdown of proteins and lipids.
Biochemical and Physiological Effects
Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. In addition, mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of hormones, neurotransmitters, and other metabolic pathways.
Advantages and Limitations for Lab Experiments
The use of mono-trifluoroethyl maleate in laboratory experiments has many advantages. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. This makes it easy to work with and store. In addition, it is relatively inexpensive and can be used in a variety of experiments. The main limitation of mono-trifluoroethyl maleate is that it is an inhibitor of enzymes and can interfere with the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Future Directions
Future research on mono-trifluoroethyl maleate should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, further research should explore its potential applications in drug synthesis and drug delivery. Furthermore, research should focus on the development of new synthesis methods and new synthetic pathways. Finally, research should explore the potential of mono-trifluoroethyl maleate as an inhibitor of enzymes involved in various metabolic pathways.
Synthesis Methods
Mono-trifluoroethyl maleate can be synthesized by the reaction of trifluoroacetic acid with maleic anhydride. The reaction produces mono-trifluoroethyl maleate and trifluoroacetic anhydride. The reaction is conducted in an aqueous medium at a temperature of 95-100°C. The reaction is complete within a few minutes, and the product is isolated by distillation.
Scientific Research Applications
Mono-trifluoroethyl maleate is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a solvent in the production of polymers and in the synthesis of polymers. In addition, mono-trifluoroethyl maleate is used in the study of biochemical and physiological effects.
properties
IUPAC Name |
(Z)-4-oxo-4-(2,2,2-trifluoroethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-2H,3H2,(H,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCYKURYFDHHU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-trifluoroethyl maleate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)








![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)